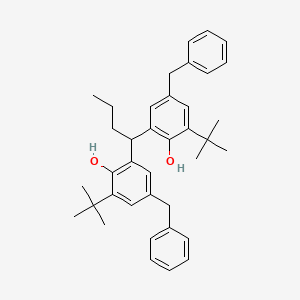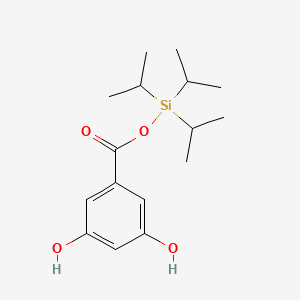
Benzoic acid, 3,5-dihydroxy-, tris(1-methylethyl)silyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,5-dihydroxy-, tris(1-methylethyl)silyl ester is a chemical compound with the molecular formula C16H26O4Si and a molecular weight of 310.46074 . This compound is a derivative of benzoic acid, where the hydrogen atoms in the hydroxyl groups are replaced by tris(1-methylethyl)silyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dihydroxy-, tris(1-methylethyl)silyl ester typically involves the esterification of benzoic acid derivatives with tris(1-methylethyl)silyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,5-dihydroxy-, tris(1-methylethyl)silyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can regenerate the original hydroxyl groups.
Scientific Research Applications
Benzoic acid, 3,5-dihydroxy-, tris(1-methylethyl)silyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-dihydroxy-, tris(1-methylethyl)silyl ester involves its interaction with molecular targets through its silyl ester groups. These groups can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
- Benzoic acid, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester
Uniqueness
Benzoic acid, 3,5-dihydroxy-, tris(1-methylethyl)silyl ester is unique due to its specific silyl ester groups, which provide distinct chemical properties such as increased stability and solubility. These properties make it particularly useful in applications where protection of hydroxyl groups is required, and in modifying the physical and chemical characteristics of compounds.
Properties
CAS No. |
703404-59-5 |
|---|---|
Molecular Formula |
C16H26O4Si |
Molecular Weight |
310.46 g/mol |
IUPAC Name |
tri(propan-2-yl)silyl 3,5-dihydroxybenzoate |
InChI |
InChI=1S/C16H26O4Si/c1-10(2)21(11(3)4,12(5)6)20-16(19)13-7-14(17)9-15(18)8-13/h7-12,17-18H,1-6H3 |
InChI Key |
FGWKHGGGEKLTJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(=O)C1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


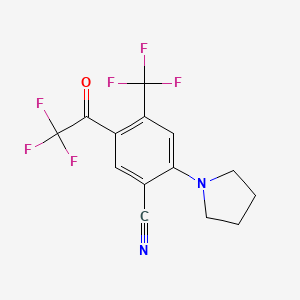
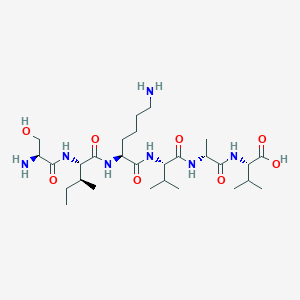
![2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]-](/img/structure/B12526952.png)


![Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester](/img/structure/B12526974.png)


![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol](/img/structure/B12526997.png)
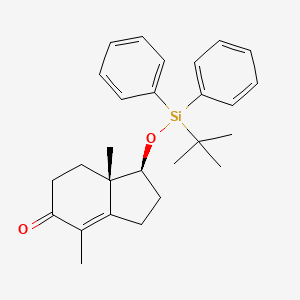


![acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol](/img/structure/B12527026.png)
